molecular formula C21H18FN5O2 B2922661 N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 941973-16-6

N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2922661
CAS No.: 941973-16-6
M. Wt: 391.406
InChI Key: PBJOFHFYIDPEKG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a pyrazolo-pyridazine derivative featuring a fluorophenyl acetamide moiety. Its molecular formula is deduced as C₂₃H₂₀FN₅O₂ (molecular weight ~433.44 g/mol). The core structure comprises a pyrazolo[3,4-d]pyridazine ring system substituted with a methyl group at position 4, a 2-methylphenyl group at position 1, and a 7-oxo functional group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-6-3-4-9-18(13)27-20-17(11-23-27)14(2)25-26(21(20)29)12-19(28)24-16-8-5-7-15(22)10-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJOFHFYIDPEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyridazin-6-yl core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 3-fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is provided below, focusing on molecular features, substituent effects, and physicochemical properties.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyridazine C₂₃H₂₀FN₅O₂ ~433.44 4-methyl, 1-(2-methylphenyl), 7-oxo, N-(3-fluorophenyl)acetamide Not reported Fluorophenyl group enhances polarity; methyl groups optimize steric bulk.
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-d]pyridazine C₂₁H₁₆F₃N₅O₂ 427.40 4-methyl, 1-phenyl, 7-oxo, N-(3-(trifluoromethyl)phenyl)acetamide Not reported Trifluoromethyl group increases lipophilicity; phenyl substitution reduces steric hindrance.
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide Pyridazine C₂₄H₂₃ClFN₅O₂ 487.93 Piperazinyl-fluorophenyl, N-(3-chlorobenzyl)acetamide Not reported Piperazinyl moiety improves solubility; chlorobenzyl group adds steric bulk.
N-(3-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Pyridazine C₂₀H₁₇F₂N₃O₃ 385.37 4-fluoro-2-methoxyphenyl, N-(3-fluorobenzyl)acetamide Not reported Methoxy group enhances lipophilicity; dual fluorine atoms increase electronic effects.
Example 83 (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine C₂₈H₂₃F₂N₅O₃ 571.20 Chromen-4-one, fluorophenyl, isopropoxy 302–304 Chromenone core increases planarity; isopropoxy group modulates pharmacokinetics.
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)acetamide Pyrazolo[3,4-b]pyridine C₂₈H₂₀ClF₃N₄O₂ 536.93 4-chlorophenyl, 4-methyl, N-(4-(trifluoromethyl)phenyl)acetamide 221–223 Chlorophenyl and trifluoromethyl groups enhance electron-withdrawing effects.

Research Findings and Structure-Activity Relationship (SAR) Insights

Core Heterocycle Effects

  • Pyrazolo[3,4-d]pyridazine vs.
  • Pyridazine vs. Pyrimidine : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit higher melting points (302–304°C vs. 221–223°C for pyridine analogs), suggesting enhanced crystallinity and thermal stability due to increased ring planarity .

Substituent Effects

  • Fluorophenyl vs. Trifluoromethylphenyl : The target compound’s 3-fluorophenyl group balances moderate lipophilicity and electronic effects, whereas the trifluoromethylphenyl group in ’s compound significantly increases hydrophobicity, which may improve blood-brain barrier penetration .
  • Methyl vs.

Pharmacokinetic Considerations

  • Piperazinyl Moieties : Compounds with piperazinyl groups () demonstrate improved aqueous solubility, which may enhance bioavailability compared to the target compound’s simpler acetamide side chain .
  • Chromenone Systems: The chromen-4-one core in ’s compound likely enhances planar stacking interactions with aromatic residues in enzyme active sites, contributing to higher potency .

Biological Activity

N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse pharmacological activities. The synthesis typically involves multi-step organic reactions starting from hydrazine derivatives and diketones to form the pyrazolo core, followed by the introduction of fluorophenyl and acetamide groups. Common reagents include halogenated compounds and catalysts to ensure high yields and purity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Studies indicate that compounds with similar pyrazolo structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For example, compounds with similar structures were found to inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis in breast cancer cells .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX enzymes can lead to decreased production of prostaglandins, thereby reducing inflammation and pain.

The mechanism of action involves interaction with specific molecular targets within cells. This compound may act as an inhibitor of certain enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation.
  • Receptor Modulation : It may interact with nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), influencing metabolic pathways related to diabetes and obesity.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
PLOS ONEIdentified similar pyrazolo derivatives as PPARγ partial agonists with significant binding affinity (IC50 = 0.03 mM)
NCBIDemonstrated that modifications in the pyrazolo structure can enhance antiviral activity against β-coronaviruses
BenchChemReported on the synthesis methods and potential applications in medicinal chemistry due to its pharmacological activities

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